REACTION_SMILES
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[CH2:5]([CH2:6][CH3:7])[O:8][c:9]1[c:10]([N+:15]([O-:16])=[O:17])[cH:11][cH:12][cH:13][cH:14]1.[CH3:2][CH2:3][OH:4].[ClH:1].[Fe:19].[NH3:18].[OH2:20]>>[CH2:5]([CH2:6][CH3:7])[O:8][c:9]1[c:10]([NH2:15])[cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCOc1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Fe]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCOc1ccccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |